molecular formula C22H23N3O3S2 B2519267 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 941892-47-3

2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2519267
CAS No.: 941892-47-3
M. Wt: 441.56
InChI Key: GQSBSDWBMNKPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-based acetamide derivative characterized by a 1,3-thiazol-2-ylsulfanyl moiety linked to a carbamoylmethyl group substituted with a 2,4-dimethylphenyl ring. The acetamide terminus is functionalized with a 3-methoxyphenyl group. Thiazole derivatives are well-documented for their pharmacological relevance, including anti-inflammatory, antimicrobial, and analgesic properties .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-7-8-19(15(2)9-14)25-20(26)11-17-12-29-22(24-17)30-13-21(27)23-16-5-4-6-18(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSBSDWBMNKPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the carbamoyl group yields amines.

Scientific Research Applications

2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Triazole Cores

  • Compound 13a (): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key Differences: Replaces the thiazole ring with a cyano-hydrazone system. The sulfamoylphenyl group enhances solubility but reduces lipophilicity compared to the 3-methoxyphenyl group in the target compound. Synthesis: High yield (94%) via diazonium coupling, suggesting robust synthetic accessibility .
  • 2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide ()

    • Key Differences : Triazole core instead of thiazole; trifluoromethylphenyl group increases electron-withdrawing effects.
    • Applications : The trifluoromethyl group may enhance metabolic stability compared to the 3-methoxyphenyl group .

Substituent Effects on Bioactivity

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

    • Key Differences : Dichlorophenyl and pyrazolyl groups confer distinct electronic profiles. Crystal structure analysis reveals planar amide groups and hydrogen-bonded dimers, which may enhance crystallinity and stability .

Sulfanyl Acetamide Derivatives with Reported Bioactivity

  • Anti-exudative Acetamides (): Activity: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The furan substituent may improve bioavailability compared to the target compound’s 3-methoxyphenyl group .
  • Benzothiazole Derivatives () :

    • Activity : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide demonstrated anti-inflammatory and antibacterial effects. The benzothiazole core offers π-π stacking advantages, which the thiazole-based target compound may lack .

Biological Activity

The compound 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H22N2O2SC_{19}H_{22}N_2O_2S, with a molecular weight of approximately 358.46 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that compounds with thiazole moieties demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting strong antiproliferative properties .

The proposed mechanism of action for thiazole-based compounds often involves:

  • Inhibition of cell proliferation : Thiazoles can interfere with cellular signaling pathways that regulate cell growth and division.
  • Induction of apoptosis : They may promote apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with DNA : Some studies suggest that these compounds can bind to DNA or disrupt DNA repair mechanisms, further inhibiting tumor growth .

Case Studies

  • Study on Cytotoxicity :
    • A recent study evaluated the cytotoxic effects of various thiazole derivatives on HT29 (colon cancer) and Jurkat (leukemia) cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • SAR Analysis :
    • Structure-activity relationship (SAR) studies have shown that substituents on the thiazole ring significantly influence biological activity. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity .

Data Table: Biological Activities of Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHT291.61 ± 1.92Apoptosis induction
Compound BJurkat1.98 ± 1.22DNA interaction
Compound CMCF70.85 ± 0.10Cell cycle arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.